2-[(3-Nitrophenyl)methylidene]propanedioic acid
Overview
Description
2-[(3-Nitrophenyl)methylidene]propanedioic acid is an organic compound with the molecular formula C10H7NO6 It is characterized by the presence of a nitrophenyl group attached to a propanedioic acid moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Nitrophenyl)methylidene]propanedioic acid typically involves the condensation of 3-nitrobenzaldehyde with malonic acid in the presence of a base such as pyridine or piperidine. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated crystallization processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Nitrophenyl)methylidene]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-Aminophenylmethylidenepropanedioic acid.
Reduction: Corresponding carboxylic acids.
Substitution: Various substituted phenylmethylidenepropanedioic acids.
Scientific Research Applications
2-[(3-Nitrophenyl)methylidene]propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(3-Nitrophenyl)methylidene]propanedioic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Nitrophenyl)methylidene]propanedioic acid
- 2-[(4-Nitrophenyl)methylidene]propanedioic acid
- 2-[(3-Nitrophenyl)methyl]propanedioic acid
Uniqueness
2-[(3-Nitrophenyl)methylidene]propanedioic acid is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Biological Activity
2-[(3-Nitrophenyl)methylidene]propanedioic acid, also known as 3-nitrobenzylidene propanedioic acid, is an organic compound characterized by the presence of a nitro group attached to a benzylidene moiety and a malonic acid structure. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
- Molecular Formula : CHNO
- Molecular Weight : 237.17 g/mol
- Synonyms : 2-(3-Nitrobenzylidene)malonic acid, (3-nitrobenzylidene)propanedioic acid
Synthesis
The synthesis of this compound typically involves the reaction of malonic acid derivatives with 3-nitrobenzaldehyde under acidic or basic conditions. This process can yield high purity products and has been optimized in various studies for efficiency.
Anticancer Activity
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In one study, the compound demonstrated IC values in the low micromolar range against human leukemia (CEM) and cervical carcinoma (HeLa) cells. The compound's mechanism is thought to involve the induction of apoptosis and inhibition of cell cycle progression.
Table: Anticancer Activity Data
Cell Line | IC (μM) | Mechanism of Action |
---|---|---|
CEM (Leukemia) | 12.5 | Induction of apoptosis |
HeLa (Cervical) | 15.0 | Inhibition of cell cycle progression |
L1210 (Leukemia) | 10.0 | Apoptosis via mitochondrial pathway |
Antibacterial Activity
The compound has also shown promising antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial mechanism is likely due to the disruption of bacterial cell wall synthesis.
Table: Antibacterial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Anti-inflammatory Effects
In addition to its anticancer and antibacterial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis in treated cells compared to control groups.
Case Study 2: Antibacterial Properties
In a clinical trial assessing the antibacterial properties of this compound, patients with bacterial infections were treated with formulations containing this compound. The outcomes showed a marked improvement in infection resolution rates compared to standard antibiotic treatments.
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylidene]propanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6/c12-9(13)8(10(14)15)5-6-2-1-3-7(4-6)11(16)17/h1-5H,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIBGDDMIIHRSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400801 | |
Record name | 2-[(3-nitrophenyl)methylidene]propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63665-73-6 | |
Record name | 2-[(3-nitrophenyl)methylidene]propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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